2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid
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Overview
Description
2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid is an organic compound with a complex structure that includes both amino and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of benzoic acid derivatives followed by amide formation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amidation processes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Safety measures are crucial due to the handling of reactive nitro compounds.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine under acidic conditions.
Major Products:
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
2-Nitrobenzoic acid: Lacks the amino group, making it less versatile in certain reactions.
3-Aminobenzoic acid: Lacks the nitro group, affecting its redox properties.
4-Nitrobenzoic acid: Different positional isomer with distinct reactivity.
Uniqueness: 2-(3-Aminocarbonylphenyl)-4-nitrobenzoic acid is unique due to the presence of both nitro and amino groups, which confer a combination of redox activity and hydrogen bonding capability. This dual functionality makes it a valuable compound in various synthetic and research applications.
Properties
IUPAC Name |
2-(3-carbamoylphenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c15-13(17)9-3-1-2-8(6-9)12-7-10(16(20)21)4-5-11(12)14(18)19/h1-7H,(H2,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZHZTHUCRQECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689884 |
Source
|
Record name | 3'-Carbamoyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-75-4 |
Source
|
Record name | 3'-Carbamoyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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